5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. The molecule is substituted at the 6-position with a carboxamide group linked to an ortho-tolyl (2-methylphenyl) moiety.
Properties
IUPAC Name |
N-(2-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-4-2-3-5-11(9)16-12(18)10-8-15-14-17(13(10)19)6-7-20-14/h2-5,8H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZNNXUWVDLCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with an oxo group at position 5 and a carboxamide at position 6. The presence of the o-tolyl group enhances the compound's interaction dynamics with biological targets. Its molecular formula is , and it has a molecular weight of 294.34 g/mol.
1. Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against specific kinases. A study highlighted its effectiveness against FLT3 kinase, which is implicated in certain leukemias. The compound's ability to inhibit this kinase suggests potential applications in cancer therapy targeting leukemia cells .
2. Antibacterial Properties
Preliminary studies have shown that this compound possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings indicate that it may serve as a lead compound for developing new antibacterial agents .
3. Antitumor Activity
The thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been reported to exhibit antitumor activity. The structural characteristics of the compound allow it to interact with various cellular pathways involved in tumor growth and proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:
- Inhibition of Kinases : The compound's interaction with kinases may disrupt signaling pathways critical for cancer cell survival and proliferation.
- Antibacterial Mechanism : The exact mechanism by which the compound exhibits antibacterial effects is not fully understood but may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
Case Study 1: Inhibition of FLT3 Kinase
A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that modifications to the substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly influenced the inhibitory potency against FLT3 kinase. The study provided IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Evaluation
Further investigations into the antimicrobial properties revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of approximately 50 μg/mL against E. coli, suggesting its potential as a therapeutic agent against bacterial infections .
Comparative Analysis
The following table summarizes key biological activities and properties of related thiazolo[3,2-a]pyrimidine compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C13H14N4O2S | Kinase inhibition, Antibacterial |
| N-Ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | C13H16N4O2S | Antimicrobial |
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | C11H10N4O3S | Antitumor activity |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Conformational and Crystallographic Analysis
- Pyrimidine Ring Conformation: Analogous compounds exhibit a flattened boat conformation in the pyrimidine ring, as observed in ethyl 7-methyl-3-oxo-5-phenyl derivatives (deviation of C5 from the mean plane: 0.224 Å) .
- Dihedral Angles : Substituents at the 2-position significantly influence dihedral angles between the thiazole ring and aryl groups. For example:
Hydrogen Bonding and Intermolecular Interactions
- The ortho-tolyl group in the target compound may reduce hydrogen-bonding capacity compared to derivatives with electron-rich substituents (e.g., trimethoxybenzylidene in ), which form bifurcated C–H···O bonds along crystal axes.
- Fluorinated analogs (e.g., 2-fluorobenzylidene) leverage halogen bonding for stabilization, a feature absent in the target compound .
Pharmacological Relevance
- Pyrimidine-thiazole hybrids are noted for antimicrobial and anticancer activities . The o-tolyl group’s steric bulk may enhance target selectivity but reduce solubility compared to smaller substituents (e.g., methyl or methoxy groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
